5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde
Description
5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at position 5, an ethoxy group at position 4, and fluorine atoms at positions 2 and 3 on the aromatic ring. This compound is structurally distinct due to the combination of electron-withdrawing (Br, F) and electron-donating (ethoxy) substituents, which influence its reactivity and physicochemical properties.
Key properties inferred from structural analogs:
Properties
IUPAC Name |
5-bromo-4-ethoxy-2,3-difluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9-6(10)3-5(4-13)7(11)8(9)12/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAKWGNBYMGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1F)F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde typically involves the bromination of 4-ethoxy-2,3-difluorobenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity . The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid.
Reduction: 5-Bromo-4-ethoxy-2,3-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde has several notable applications in research:
-
Pharmaceutical Development:
- It serves as a key intermediate in the synthesis of various pharmaceuticals due to its unique functional groups that can participate in further chemical transformations.
-
Material Science:
- The compound is utilized in the development of novel materials with specific electronic and optical properties, making it valuable for research in organic electronics and photonics.
-
Biological Studies:
- Its derivatives are investigated for biological activity, including potential anti-cancer properties. The presence of fluorine enhances metabolic stability, making these compounds suitable for drug development.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the use of this compound as a precursor for synthesizing a series of novel anticancer agents. The derivatives showed promising activity against various cancer cell lines, indicating the compound's potential in medicinal chemistry.
Case Study 2: Development of Organic Photovoltaics
Research has explored the incorporation of this compound into organic photovoltaic devices. The compound's unique electronic properties contributed to improved efficiency in solar cells, showcasing its application in renewable energy technologies.
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-bromo-4-ethoxy-2,3-difluorobenzaldehyde with its closest analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Differences |
|---|---|---|---|---|---|
| This compound | - | C₉H₇BrF₂O₂ | ~265.04 | Br (5), OCH₂CH₃ (4), F (2,3) | Ethoxy group enhances electron density |
| 5-Bromo-2,3-difluorobenzaldehyde | 633327-22-7 | C₇H₃BrF₂O | 221.00 | Br (5), F (2,3) | Lacks ethoxy; lower MW and polarity |
| 4-Bromo-2,3-difluorobenzaldehyde | 644985-24-0 | C₇H₃BrF₂O | 221.00 | Br (4), F (2,3) | Bromine position alters reactivity |
| 5-Bromo-4-ethoxy-2,3-difluorobenzoic acid | - | C₉H₇BrF₂O₃ | 297.06 | COOH (1) instead of CHO | Carboxylic acid group increases acidity |
Reactivity and Functional Group Influence
- This contrasts with analogs lacking alkoxy groups (e.g., 5-bromo-2,3-difluorobenzaldehyde), which may exhibit faster reaction rates in electrophilic attacks due to reduced steric hindrance .
- Bromine as a leaving group : The bromine atom facilitates nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). However, the ethoxy group may sterically hinder such reactions compared to unsubstituted analogs .
- Aldehyde vs. carboxylic acid : The aldehyde group in the target compound is more reactive toward nucleophilic additions (e.g., forming imines or hydrazones) compared to the carboxylic acid derivative, which is more suited for esterification or salt formation .
Biological Activity
5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom at the 5-position
- Ethoxy group at the 4-position
- Difluoro substituents at the 2 and 3 positions
These modifications influence its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound primarily stems from its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and potentially alter metabolic pathways. The presence of the ethoxy group enhances solubility in organic solvents, making it a useful intermediate in organic synthesis and medicinal chemistry.
In Vitro Studies
Research has indicated that this compound exhibits various biological activities:
- Antioxidant Activity : In studies assessing superoxide anion generation and elastase release, compounds similar to this compound showed significant inhibition of these processes. For instance, related compounds achieved over 50% inhibition at a concentration of 10 µM .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in inflammatory responses. The structure-activity relationship (SAR) studies suggest that modifications to the ethoxy group can significantly influence this activity .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases by inhibiting β-secretase (BACE) activity, which is crucial in Alzheimer's disease pathology .
Case Studies and Research Findings
Q & A
Q. Q1: What are the standard synthetic routes for 5-Bromo-4-ethoxy-2,3-difluorobenzaldehyde, and how can purity be optimized?
Methodological Answer:
- Synthetic Route: Start with a benzaldehyde precursor (e.g., 2,3-difluorobenzaldehyde) and perform sequential bromination and ethoxylation. Bromination can be achieved using NBS (N-bromosuccinimide) under radical conditions, while ethoxylation may require Williamson ether synthesis with a protected hydroxyl group .
- Purity Optimization: Use column chromatography (silica gel, hexane/EtOAc gradient) for purification. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards . Purity >95% is achievable, as seen in analogous bromo-fluorobenzaldehyde derivatives .
Q. Q2: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR: Analyze substituent effects on chemical shifts. For example, the aldehyde proton appears at δ 9.8–10.2 ppm, while ethoxy protons resonate at δ 1.3–1.5 ppm (triplet) and δ 3.4–3.6 ppm (quartet) . Fluorine coupling patterns (e.g., para/meta F-F splitting) help confirm substitution positions.
- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) can verify molecular weight (calc. for C9H7BrF2O2: 279.96 g/mol) and isotopic patterns for bromine .
Advanced Reactivity and Functionalization
Q. Q3: How do the electron-withdrawing groups (Br, F) influence the reactivity of the aldehyde group in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The aldehyde’s electrophilicity is enhanced by adjacent fluorine and bromine substituents, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the ethoxy group may reduce reactivity at the ortho position.
- Case Study: In Suzuki-Miyaura couplings, Pd catalysis with aryl boronic acids requires careful optimization of base (e.g., K2CO3) and solvent (DMF/toluene) to avoid aldehyde reduction .
Q. Q4: What strategies mitigate regioselectivity challenges during further functionalization?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl for the aldehyde) to direct electrophilic substitution to desired positions. Deprotection with aqueous HCl restores the aldehyde .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites. For example, meta-Fluorine directs electrophiles to the para position relative to the ethoxy group .
Stability and Storage
Q. Q5: How should this compound be stored to prevent degradation?
Methodological Answer:
- Storage Conditions: Store at 0–6°C under inert gas (Ar/N2) to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation, as seen in similar halogenated benzaldehydes .
- Stability Monitoring: Perform periodic TLC analysis (silica, hexane/EtOAc 7:3). Degradation products (e.g., carboxylic acid) appear as lower Rf spots.
Analytical Challenges and Data Contradictions
Q. Q6: How can conflicting NMR data for bromo-fluorobenzaldehyde derivatives be resolved?
Methodological Answer:
- Solvent Effects: Record NMR in deuterated DMSO to resolve overlapping peaks. For example, DMSO-d6 shifts aldehyde protons upfield compared to CDCl3 .
- 2D NMR: Use HSQC and HMBC to assign ambiguous signals. Cross-peaks between the ethoxy methyl group (δ 1.3 ppm) and the adjacent oxygen-bearing carbon confirm connectivity .
Application in Complex Synthesis
Q. Q7: How is this compound used as a building block in pharmaceutical intermediates?
Methodological Answer:
- Case Study: The aldehyde group serves as a handle for condensation reactions. For example, it can form Schiff bases with amines, which are precursors to heterocycles (e.g., quinolines) .
- Scale-Up: Pilot-scale reactions (10–50 g) require strict temperature control (–78°C for BBr3-mediated deprotection) to maintain yield >80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
